Methyl 4-(allyloxy)benzoate Methyl 4-(allyloxy)benzoate
Brand Name: Vulcanchem
CAS No.: 35750-24-4
VCID: VC8108909
InChI: InChI=1S/C11H12O3/c1-3-8-14-10-6-4-9(5-7-10)11(12)13-2/h3-7H,1,8H2,2H3
SMILES: COC(=O)C1=CC=C(C=C1)OCC=C
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol

Methyl 4-(allyloxy)benzoate

CAS No.: 35750-24-4

Cat. No.: VC8108909

Molecular Formula: C11H12O3

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(allyloxy)benzoate - 35750-24-4

Specification

CAS No. 35750-24-4
Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
IUPAC Name methyl 4-prop-2-enoxybenzoate
Standard InChI InChI=1S/C11H12O3/c1-3-8-14-10-6-4-9(5-7-10)11(12)13-2/h3-7H,1,8H2,2H3
Standard InChI Key YVFMGBISSJHIRW-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)OCC=C
Canonical SMILES COC(=O)C1=CC=C(C=C1)OCC=C

Introduction

Structural and Molecular Characteristics

Methyl 4-(allyloxy)benzoate belongs to the class of benzoic acid esters, with the systematic IUPAC name methyl 4-(prop-2-en-1-yloxy)benzoate. Its molecular formula is C₁₁H₁₂O₃, and it has a molecular weight of 192.21 g/mol . Key structural features include:

Crystallographic and Spectroscopic Data

  • Density: 1.071 g/cm³

  • Boiling Point: 289.6°C at 760 mmHg

  • Flash Point: 117°C

  • Refractive Index: 1.51

  • LogP (Partition Coefficient): 2.038 , indicating moderate hydrophobicity.

The compound’s SMILES notation (COC(=O)C1=CC=C(C=C1)OCC=C) and InChIKey (YVFMGBISSJHIRW-UHFFFAOYSA-N) provide unambiguous identifiers for computational modeling . Nuclear magnetic resonance (NMR) spectra confirm the presence of characteristic signals:

  • ¹H NMR: Allyl protons (δ 5.98–6.08 ppm, multiplet), aromatic protons (δ 7.03–7.88 ppm), and methyl ester (δ 3.82 ppm, singlet) .

  • ¹³C NMR: Carbonyl carbon (δ 166.69 ppm), allyloxy carbons (δ 117.40–134.41 ppm) .

Thermal and Stability Profiles

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, with differential scanning calorimetry (DSC) showing a glass transition temperature (Tg) near 50°C in polymeric formulations .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common route involves allylation of 4-hydroxybenzoic acid derivatives:

  • Esterification: 4-Hydroxybenzoic acid is treated with methanol and sulfuric acid to form methyl 4-hydroxybenzoate .

  • Allylation: The phenolic hydroxyl group is substituted with allyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone .

Reaction Conditions:

  • Temperature: 60°C

  • Catalyst: K₂CO₃ (2 equivalents)

  • Yield: 85–96%

Industrial-Scale Optimization

Industrial methods employ solid acid catalysts (e.g., zirconium-based) to enhance efficiency and reduce waste. Continuous flow reactors achieve >90% conversion with reduced reaction times .

Applications in Research and Industry

Pharmaceutical Intermediates

Methyl 4-(allyloxy)benzoate is a precursor in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. For example, it is used in AMGEN’s patented routes for prostaglandin analogs .

Polymer Chemistry

The compound’s allyl group enables post-polymerization modifications via thiol-ene click chemistry. Notable applications include:

  • Liquid crystalline polymers (LCPs): Incorporation into side chains induces biaxial nematic phases .

  • Stimuli-responsive materials: Photo-isomerizable azobenzene derivatives for drug delivery systems .

Agrochemicals and Fragrances

As a building block for herbicides and flavorants, its stability under acidic conditions makes it ideal for field applications .

Stability and Reactivity

Thermal Rearrangements

Heating above 150°C triggers Claisen rearrangement, forming 4-allyl-2-methoxybenzoic acid derivatives . This property is exploited in metal-organic framework (MOF) functionalization .

Hydrolytic Stability

The methyl ester hydrolyzes slowly in aqueous NaOH (t₁/₂ = 24 h at pH 12), but remains stable under physiological conditions (pH 7.4, 37°C) .

Comparative Analysis with Analogues

PropertyMethyl 4-(Allyloxy)benzoateMethyl 4-Benzyloxybenzoate (CAS 32122-11-5)Methyl 4-Octyloxybenzoate (CAS 62435-37-4)
Molecular Weight192.21 g/mol242.27 g/mol264.36 g/mol
Melting PointN/A99°C45–47°C
LogP2.0383.124.56
ApplicationsDrug synthesis, polymersLiquid crystalsSurfactants, lubricants

Future Directions

Sustainable Synthesis

Exploring biocatalytic esterification using lipases could reduce reliance on harsh acids .

Advanced Materials

Functionalization of nanoparticles and dendrimers for targeted drug delivery systems is under investigation .

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